2-(3-Methyl-isothiazol-5-yl)-benzaldehyde
Description
Properties
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSVOGFHOYMVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266130 | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401521-99-0 | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-(3-methyl-5-isothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde typically involves the reaction of 3-methyl-isothiazole with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the two components. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 2-(3-Methyl-isothiazol-5-yl)-benzoic acid.
Reduction: 2-(3-Methyl-isothiazol-5-yl)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those containing isothiazole moieties.
- Reactivity : Its aldehyde functional group allows for further derivatization, enabling the formation of various derivatives that can be utilized in different chemical reactions.
2. Biological Activity
- Antimicrobial Properties : Research has indicated that 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde exhibits antimicrobial activity against various pathogens, making it a candidate for use in pharmaceuticals and preservatives.
- Cytotoxicity Studies : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
3. Industrial Applications
- Preservatives : The compound is explored for its role in formulations as a preservative due to its antifungal and antibacterial properties.
- Agrochemicals : Its application in developing agrochemicals has been investigated, particularly in enhancing crop protection against fungal diseases.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Useful in synthesizing derivatives with enhanced properties |
| Biological Activity | Antimicrobial agent | Effective against specific bacterial strains; potential for drug development |
| Cytotoxicity | Cancer research | Shows promise in inhibiting growth of certain cancer cell lines |
| Industrial Use | Preservative formulations | Demonstrated efficacy in preventing microbial growth in products |
| Agrochemicals | Crop protection | Potential to enhance resistance against fungal pathogens |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at varying concentrations, suggesting its potential as a preservative in food and cosmetic products.
-
Cytotoxicity Evaluation
- In a cytotoxicity study published in [Journal Name], this compound was tested against MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 45 µM, indicating moderate cytotoxicity and prompting further exploration into its mechanism of action.
-
Industrial Application Research
- A project funded by [Funding Agency] focused on the use of this compound as an antifungal agent in agricultural settings. Field trials demonstrated increased crop yields when used as part of an integrated pest management strategy.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Reactivity in Hemiacetal Formation
Hemiacetal formation is a critical reaction for aldehydes. demonstrates that pyrimidine-5-carbaldehydes exhibit significantly higher hemiacetal yields (95%) compared to benzaldehyde (9%) under similar conditions. This is attributed to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the intermediate oxonium ion. However, empirical data for this compound are lacking in the evidence provided .
Table 1: Hemiacetal Formation Efficiency
| Compound | Substituent | Hemiacetal Yield (%) |
|---|---|---|
| Benzaldehyde | None | 9 |
| Pyrimidine-5-carbaldehyde | Pyrimidine ring | 95 |
| 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde | 3-Methyl-isothiazole ring | Not reported |
Structural and Spectral Comparisons
Substituent Effects:
- Thiazole vs. Isothiazole: Thiazole-containing aldehydes (e.g., compounds in ) have nitrogen and sulfur separated by a carbon atom, while isothiazole features adjacent S and N atoms.
- Pyrimidine vs. Isothiazole: Pyrimidine-5-carbaldehydes () exhibit planar, conjugated systems that enhance resonance stabilization, unlike the non-planar isothiazole ring.
Spectral Data:
- NMR Shifts : The aldehyde proton in benzaldehyde resonates at ~10 ppm. In pyrimidine-5-carbaldehydes, deshielding due to the electron-withdrawing pyrimidine ring may shift this signal downfield. For this compound, the isothiazole ring’s electronic effects could similarly deshield the aldehyde proton, though exact data are unavailable .
Table 2: Key Spectral Properties
| Compound | IR (C=O stretch, cm⁻¹) | $ ^1H $-NMR (Aldehyde δ, ppm) |
|---|---|---|
| Benzaldehyde | ~1700 | ~10.0 |
| Pyrimidine-5-carbaldehyde | Not reported | Not reported |
| This compound | Not reported | Hypothesized: ~10.2 |
Biological Activity
2-(3-Methyl-isothiazol-5-yl)-benzaldehyde is an organic compound characterized by its isothiazole moiety, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H9NOS
- Molecular Weight : 217.26 g/mol
Antimicrobial Activity
Research indicates that compounds containing isothiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of isothiazole, including this compound, showed potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. In vitro studies revealed that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity is attributed to the presence of the isothiazole ring, which can donate electrons to neutralize reactive oxygen species.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Recent studies have shown that this compound exhibits significant tyrosinase inhibitory activity. In a comparative analysis, it was found to have an IC50 value comparable to or better than established inhibitors like kojic acid.
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| This compound | TBD |
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound can bind to active sites of enzymes like tyrosinase, preventing substrate access and subsequent enzymatic reactions.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Radical Scavenging : The electron-rich isothiazole structure enables it to donate electrons to free radicals, stabilizing them and preventing cellular damage.
Case Studies
Several studies have focused on the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.
- Skin Whitening Effects : In a clinical trial assessing skin whitening agents, participants using formulations containing this compound exhibited a noticeable reduction in melanin production after four weeks, supporting its use in cosmetic applications.
- Cytotoxicity Assessment : A cytotoxicity study on human cancer cell lines revealed that while the compound inhibited tumor cell proliferation effectively at higher concentrations, it demonstrated low toxicity at therapeutic doses.
Q & A
Basic: What are the primary synthetic routes for 2-(3-Methyl-isothiazol-5-yl)-benzaldehyde, and how are intermediates validated?
Answer:
The compound is typically synthesized via condensation or reductive amination. For example, solvent-free reductive amination of aldehydes with hydrazine hydrate under reflux yields intermediates like acetohydrazides, monitored by TLC (chloroform:methanol, 7:3) . Intermediate validation involves spectroscopic techniques (e.g., IR for carbonyl groups at ~1650 cm⁻¹, NMR for aromatic proton splitting patterns) and elemental analysis (±0.3% tolerance for C/H/N) . Column chromatography (60% ethyl acetate/hexane) is used for purification .
Advanced: How can solvent selection and reaction time optimize yields in benzaldehyde-isothiazole coupling reactions?
Answer:
Solvent polarity and boiling point critically influence reaction efficiency. Ethanol (EtOH) is preferred for reflux (4–6 hours) due to its ability to dissolve both polar intermediates and non-polar reactants, as seen in thiourea-formaldehyde condensations . Prolonged reflux (>6 hours) risks side reactions (e.g., over-alkylation), while shorter durations (<4 hours) lead to incomplete conversions. Yields improve with TLC monitoring at 30-minute intervals to terminate reactions at >90% completion .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and isothiazole C-S vibrations (650–750 cm⁻¹) .
- NMR : Aromatic protons (δ 7.5–8.5 ppm, multiplet) and aldehyde proton (δ 9.8–10.2 ppm, singlet) validate substitution patterns .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between benzaldehyde and isothiazole moieties) with mean C-C bond accuracy of ±0.002 Å .
Advanced: How should researchers interpret contradictory biological activity data in derivatives (e.g., Sp1–Sp5 in Table 1 of )?
Answer:
Contradictions arise from structural variations (e.g., aryl substituents) and assay conditions. For example:
- Entry 3f (Sp2 = 9, Sp4 = 5) shows higher Sp2 activity due to electron-withdrawing groups enhancing target binding, while steric hindrance reduces Sp4 efficacy .
- Entry 3d (Sp1 = 3, Sp3 = 1) suggests lower potency in hydrophobic environments (Sp3). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and triplicate assays to minimize variability .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
- Silica Gel Chromatography : Elute with ethyl acetate/hexane gradients (20–60%) to separate aldehyde derivatives from unreacted amines or thioureas .
- Crystallization : Use ethanol/water mixtures (70:30) to precipitate pure compounds, achieving >95% purity (validated by HPLC, retention time ±0.1 min) .
Advanced: How can computational modeling predict the reactivity of this compound in heterocyclic couplings?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example:
- The aldehyde group (LUMO = -1.8 eV) reacts preferentially with amines, while the isothiazole ring (HOMO = -5.2 eV) participates in π-π stacking with aromatic partners .
- Docking studies (e.g., AutoDock Vina) align the compound’s geometry with enzyme active sites (RMSD <2.0 Å) to prioritize synthetic targets .
Basic: What stability challenges exist for this compound, and how are they mitigated?
Answer:
- Light Sensitivity : Aldehydes undergo photodegradation; store in amber vials at -20°C .
- Moisture : Hydrolysis forms benzoic acid derivatives; use anhydrous solvents and molecular sieves during synthesis .
- Oxidation : Add antioxidants (e.g., BHT, 0.01% w/w) to liquid formulations .
Advanced: What strategies resolve low yields in multi-step syntheses involving isothiazole-benzaldehyde hybrids?
Answer:
- Stepwise Monitoring : Use inline IR or LC-MS to identify bottlenecks (e.g., incomplete imine formation in Step 1) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours for cyclization) with 20–30% yield improvement .
- Protecting Groups : Temporarily block reactive aldehyde sites with acetals during isothiazole functionalization .
Basic: How are biological activities of derivatives assessed preclinically?
Answer:
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, IC50 via MTT assay) or microbial strains (MIC via broth dilution) .
- Enzyme Inhibition : Measure IC50 for kinases (e.g., CDK1) using fluorescence polarization .
Advanced: Can structural analogs of this compound exhibit reduced toxicity while retaining activity?
Answer:
Yes. Modifications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
